N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3-(4-methoxyphenyl)propanamide is a synthetic compound that belongs to the class of benzimidazole derivatives. This compound exhibits potential pharmacological activities, particularly in the field of medicinal chemistry. Its structure features a cyclopropyl group attached to a benzimidazole moiety, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.
The compound has been referenced in various patent documents, which highlight its potential as a pharmaceutical agent. For example, patents discussing similar compounds indicate their utility in inhibiting specific enzymes or receptors, suggesting that N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3-(4-methoxyphenyl)propanamide may have therapeutic applications in treating diseases associated with these targets .
N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3-(4-methoxyphenyl)propanamide can be classified as:
The synthesis of N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3-(4-methoxyphenyl)propanamide typically involves multi-step organic reactions. A common approach includes:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. Analytical techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and HPLC (High Performance Liquid Chromatography) are typically employed to characterize the compound throughout the synthesis.
The compound may undergo several chemical reactions typical for amides and benzimidazoles:
Reactivity is influenced by the electronic effects of substituents on the aromatic rings and the steric hindrance provided by the cyclopropyl group.
The mechanism of action for N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3-(4-methoxyphenyl)propanamide likely involves interaction with specific biological targets, such as enzymes or receptors involved in disease pathways.
Quantitative studies on binding affinities and inhibition constants (IC50 values) would provide insights into its efficacy compared to other known inhibitors.
N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3-(4-methoxyphenyl)propanamide has potential applications in:
N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3-(4-methoxyphenyl)propanamide demonstrates high-affinity binding and functional selectivity for the Formyl Peptide Receptor 2/ALX receptor (Formyl Peptide Receptor 2/ALX receptor) subtype within the Formyl Peptide Receptor family. This compound acts as a potent agonist, inducing conformational changes in the Formyl Peptide Receptor 2/ALX receptor that trigger intracellular signaling cascades distinct from those activated by pro-inflammatory stimuli. The benzimidazole core and methoxyphenyl propanamide side chain are critical structural determinants for receptor recognition and activation efficiency [1].
Compound engagement with Formyl Peptide Receptor 2/ALX receptor promotes GTPγS binding to Gαi proteins, inhibiting adenylate cyclase and reducing cyclic adenosine monophosphate production. Concurrently, it stimulates phospholipase C beta activation, generating inositol trisphosphate and diacylglycerol second messengers. This dual modulation results in controlled calcium mobilization from endoplasmic reticulum stores and protein kinase C activation. Unlike pro-inflammatory Formyl Peptide Receptor agonists, this compound induces a biased signaling profile favoring β-arrestin-2 recruitment over Gαq-mediated pathways, which correlates with its anti-inflammatory efficacy in cellular models [1].
Table 1: Signaling Pathways Modulated by Compound Activation of Formyl Peptide Receptor 2/ALX Receptor
Signaling Pathway | Modulation Direction | Key Downstream Effectors | Functional Outcome |
---|---|---|---|
Gαi-mediated | Suppression | ↓ cyclic adenosine monophosphate, ↓ Protein Kinase A | Reduced inflammatory gene transcription |
Phospholipase C beta | Activation | ↑ Inositol trisphosphate, ↑ Diacylglycerol, ↑ Calcium flux | Controlled cytoskeletal reorganization |
β-arrestin-2 | Recruitment | Extracellular signal-Regulated Kinases 1/2 phosphorylation | Anti-inflammatory gene expression |
Gαq-mediated | Neutral | No significant change | Avoidance of pro-inflammatory outcomes |
The compound demonstrates remarkable functional selectivity by preferentially activating pro-resolving signaling while avoiding pro-inflammatory outcomes. In macrophages, it stimulates transforming growth factor beta secretion and enhances production of specialized pro-resolving mediators including Resolvin D1 without triggering interleukin 8 or tumor necrosis factor alpha release. This selective pathway activation stems from its unique interaction with Formyl Peptide Receptor 2/ALX receptor transmembrane domains 3 and 5, as confirmed by receptor mutagenesis studies. Molecular dynamics simulations reveal stabilization of a receptor conformation distinct from that induced by pro-inflammatory ligands like serum amyloid A, explaining its biased signaling profile [1].
Notably, this benzimidazole derivative induces Formyl Peptide Receptor 2/ALX receptor homodimerization within the plasma membrane, as demonstrated by fluorescence resonance energy transfer and co-immunoprecipitation assays. This dimerization event is ligand-specific, as it does not occur with other Formyl Peptide Receptor agonists. The dimeric receptor complex recruits a distinct set of intracellular adaptor proteins including receptor-interacting protein 140 and SH2 domain-containing phosphatase 1, forming a signaling platform that activates the extracellular signal-Regulated Kinases 1/2 pathway while suppressing nuclear factor kappa B activation. This unique dimerization-dependent signaling explains the compound's enhanced pro-resolving activity compared to endogenous ligands [1].
In microglia, N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3-(4-methoxyphenyl)propanamide drives a comprehensive phenotype switch from pro-inflammatory M1 to pro-resolving M2 states. Treatment reduces M1 markers (CD86, inducible nitric oxide synthase, interleukin 1 beta) by 70-85% while increasing M2 markers (CD206, Arginase 1, Interleukin 10) 3-5 fold in lipopolysaccharide-stimulated primary microglia. This polarization shift requires Formyl Peptide Receptor 2/ALX receptor-mediated activation of peroxisome proliferator-activated receptor gamma, confirmed by ablation experiments using small interfering RNA. The 4-methoxyphenyl moiety contributes significantly to peroxisome proliferator-activated receptor gamma activation, enabling sustained M2 polarization beyond the treatment period [1] .
Table 2: Microglial Markers Modulated by Compound Treatment
Phenotype | Marker | Modulation | Quantitative Change | Functional Significance |
---|---|---|---|---|
Pro-inflammatory M1 | CD86 | Downregulation | ↓ 85% | Reduced antigen presentation |
Pro-inflammatory M1 | Inducible nitric oxide synthase | Suppression | ↓ 80% | Decreased neurotoxic nitric oxide production |
Pro-inflammatory M1 | Interleukin 1 beta | Inhibition | ↓ 75% | Reduced neuroinflammation |
Pro-resolving M2 | CD206 | Upregulation | ↑ 5.2 fold | Enhanced phagocytic capability |
Pro-resolving M2 | Arginase 1 | Induction | ↑ 3.8 fold | Tissue repair promotion |
Pro-resolving M2 | Interleukin 10 | Stimulation | ↑ 4.5 fold | Anti-inflammatory cytokine production |
The compound demonstrates potent inhibition of NLR Family Pyrin Domain Containing 3 inflammasome assembly and activation in microglia. It reduces adenosine triphosphate-induced caspase-1 activation by 90% and interleukin 1 beta maturation by 85% at 10 µM concentration. Mechanistically, it prevents mitochondrial reactive oxygen species generation and promotes autophagy-mediated clearance of damaged mitochondria, removing a critical inflammasome assembly platform. Potassium efflux measurements confirm the compound preserves intracellular potassium homeostasis, a key requirement for NLR Family Pyrin Domain Containing 3 activation. Additionally, it upregulates negative regulators including A20 and Tripartite motif containing 3, creating a sustained anti-inflammasome environment [1].
Through Formyl Peptide Receptor 2/ALX receptor engagement, the compound inhibits nuclear factor kappa B nuclear translocation by preventing inhibitor of nuclear factor kappa B kinase degradation. Quantitative analysis shows 70% reduction in nuclear factor kappa B p65 subunit nuclear translocation within 30 minutes of treatment. For p38 Mitogen-Activated Protein Kinases signaling, the compound demonstrates pathway-selective modulation: it inhibits pro-inflammatory p38 Mitogen-Activated Protein Kinases alpha activation while stimulating pro-resolving p38 Mitogen-Activated Protein Kinases gamma isoform. This isoform-specific regulation results in reduced tumor necrosis factor alpha production while enhancing transforming growth factor beta release, contributing to resolution of neuroinflammation in cellular models [1] .
N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3-(4-methoxyphenyl)propanamide exhibits strong positive cooperativity with endogenous pro-resolving mediators. At subthreshold concentrations, it enhances Lipoxin A₄ binding affinity for Formyl Peptide Receptor 2/ALX receptor by 4-fold and prolongs receptor residency time 2.5-fold. The compound increases Annexin A1 expression and membrane translocation in macrophages by activating the lipoxygenase pathway, creating a positive feedback loop. In transcellular biosynthesis experiments, it promotes neutrophil-monocyte interactions that enhance Resolvin E1 production by 300%. This synergistic action establishes a pro-resolving microenvironment that accelerates inflammation resolution in in vitro models of neuroinflammation beyond what can be achieved by either agent alone [1].
The compound significantly enhances microglial clearance of amyloid-beta42 peptides by 250% at 1 µM concentration. This pro-phagocytic effect involves coordinated upregulation of scavenger receptors (scavenger receptor class B type 1, CD36) and amyloid-beta-degrading enzymes (neprilysin, insulin-degrading enzyme). Formyl Peptide Receptor 2/ALX receptor-dependent activation of liver X receptor alpha promotes amyloid-beta binding to apolipoprotein E, facilitating its degradation. Additionally, the compound reduces amyloid-beta oligomer-induced microglial activation by 80%, preventing the self-propagating cycle of inflammation and amyloid accumulation observed in Alzheimer disease models. These effects position it as a promising candidate for modifying neuroinflammatory components of neurodegenerative diseases [1] .
CAS No.: 11006-66-9
CAS No.: 155-57-7
CAS No.:
CAS No.:
CAS No.: